8-Methoxycoumarin
Overview
Description
8-Methoxycoumarin is a chemical compound with the empirical formula C10H8O3 and a molecular weight of 176.17 . It is used as an intermediate in the synthesis of Bucumolol, an antihypertensive agent and a β-adrenoceptor blocker .
Synthesis Analysis
The synthesis of 8-Methoxycoumarin and its derivatives has been accomplished using multi-step synthetic routes . For instance, 8-Methoxycoumarin-3-carboxamides were synthesized from ethyl 8-methoxycoumarin-3-carboxylate .
Molecular Structure Analysis
The molecular structure of 8-Methoxycoumarin consists of meticulous structural features . The fragment methoxy group of 8-Methoxycoumarin and its derivatives appears on the 1H NMR spectra as a singlet peak in the area of δ 3.82–3.99 ppm .
Chemical Reactions Analysis
8-Methoxycoumarin and its derivatives have shown significant inhibitory effects on the growth of HepG2 cells, a widely studied liver cancer cell line . Among the screened compounds, compound 5 exhibited the most potent antiproliferative activity .
Physical And Chemical Properties Analysis
8-Methoxycoumarin is a solid compound . It is soluble in Chloroform, Methanol, DMSO, and Dichloromethane . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Summary of the Application
8-Methoxycoumarin-3-Carboxamides were synthesized and investigated for their antiproliferative activity against liver cancer cells . The aim was to explore the potential of coumarin-based compounds, known for their potent anticancer properties .
Methods of Application or Experimental Procedures
A versatile synthetic approach was developed to produce a series of 8-methoxycoumarin-3-carboxamide analogues with meticulous structural features . Their antiproliferative activity was assessed on HepG2 cells, a widely studied liver cancer cell line .
Results or Outcomes
Among the screened compounds, compound 5 exhibited the most potent antiproliferative activity (IC 50 = 0.9 µM), outperforming the anticancer drug staurosporine (IC 50 = 8.4 µM), while showing minimal impact on normal cells . Compound 5 induces cell cycle arrest during the G1/S phase and triggers apoptosis in HepG2 cells . It also exhibited the ability to activate caspase3/7 protein and substantially inhibited β-tubulin polymerization activity in HepG2 cells .
2. Anti-Breast Cancer Drugs
Summary of the Application
Ethyl 8-methoxycoumarin-3-carboxylate (Compound 1) served as the starting material for the synthesis of a series of novel hybrid coumarin derivatives . These compounds were evaluated for their in vitro cytotoxic activities against MCF-7 and MDA-MB-231, two types of breast cancer cells .
Methods of Application or Experimental Procedures
The structure of the synthesized coumarin derivatives was determined using 13 C NMR, 1 H NMR, elemental analysis, and mass spectrometry .
Results or Outcomes
Several substances have been identified as promising candidates for future study, especially Compound 6 due to its potent activity against β-tubulin (TUB) polymerization, sulfatase, and aromatase enzymes . It also has a role in inducing cell-cycle arrest at the S phase in the MCF-7 cell line, as well as apoptosis .
3. Dual Inhibitors of VEGFR2 Kinase and Cytochrome P450 for Targeted Treatment of Hepatocellular Carcinoma
Summary of the Application
A new class of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides was designed, synthesized, and characterized . These compounds were evaluated for their antitumor potency against liver cancer .
Methods of Application or Experimental Procedures
The structure of the synthesized coumarin derivatives was determined using 13 C NMR, 1 H NMR, elemental analysis, and mass spectrometry . The antitumor activity of these compounds was assessed on Hep-G2 cells .
Results or Outcomes
The synthesized class of compounds possesses substantial cytotoxicity toward Hep-G2 cells when compared to staurosporine, without significant impact on normal cells . These compounds are promising candidates for the development of effective anti-hepatocellular carcinoma agents .
4. Dual Inhibitors of VEGFR2 Kinase and Cytochrome P450 for Targeted Treatment of Hepatocellular Carcinoma
Summary of the Application
A new class of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides was designed, synthesized, and characterized . These compounds were evaluated for their antitumor potency against liver cancer .
Methods of Application or Experimental Procedures
The structure of the synthesized coumarin derivatives was determined using 13 C NMR, 1 H NMR, elemental analysis, and mass spectrometry . The antitumor activity of these compounds was assessed on Hep-G2 cells .
Results or Outcomes
The synthesized class of compounds possesses substantial cytotoxicity toward Hep-G2 cells when compared to staurosporine, without significant impact on normal cells . These compounds are promising candidates for the development of effective anti-hepatocellular carcinoma agents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-8-4-2-3-7-5-6-9(11)13-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRDTKMYQDXVGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334258 | |
Record name | 8-methoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxycoumarin | |
CAS RN |
2445-81-0 | |
Record name | 8-Methoxy-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2445-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methoxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-methoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-METHOXYCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3OIY9A2QE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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